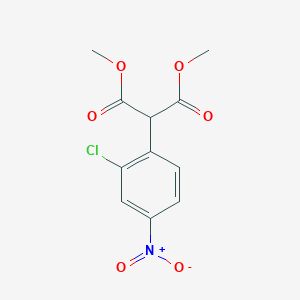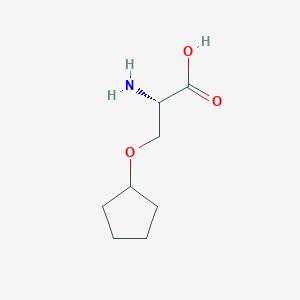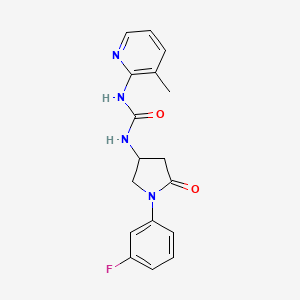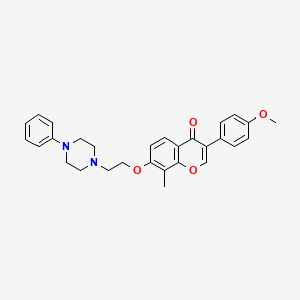
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate
概要
説明
Dimethyl 2-(2-chloro-4-nitrophenyl)malonate (DCNM) is a versatile chemical compound that has been used in a range of scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a molecular weight of 265.6 g/mol. DCNM is a derivative of malonic acid, and is commonly used in organic synthesis. It is also known as 1,3-dichloro-2-nitrobenzene-4-carbonate, and has the CAS number 537-21-7.
科学的研究の応用
Synthesis and Molecular Structure
Research by Jiménez-Cruz et al. (2003) focused on the synthesis of a novel compound derived from dimethyl malonate, highlighting the compound's molecular structure through NMR, single crystal X-ray diffraction, and ab initio calculations. This study contributes to the understanding of the chemical and physical properties of derivatives of Dimethyl 2-(2-chloro-4-nitrophenyl)malonate, showing potential for further applications in chemical synthesis and material science (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Thermal Stability of Nitrocellulose
Hassan (2001) investigated the effect of malonyl malonanilide dimers, prepared through the reaction of ethyl malonate with malonanilide derivatives, on the thermal stability of nitrocellulose. These dimers were found to offer a better stabilizing effect than traditional stabilizers, suggesting an application in the safety and longevity of nitrocellulose-based products (Hassan, 2001).
Boron Neutron Capture Therapy
A study by Kahl and Li (1996) detailed the synthesis of a water-soluble boronated phthalocyanine using dimethyl malonate. This compound, containing 40 boron atoms, may serve as an efficient tumor-seeking boron delivery agent for boron neutron capture therapy (BNCT), a promising treatment method for cancer (Kahl & Li, 1996).
Chemical Synthesis and Characterization
Research into the synthesis of non-peripherally substituted tetra(dihexylmalonate) alcohol-soluble phthalocyanines by Korkut et al. (2011) utilized dimethyl malonate in the reaction process. This highlights another chemical synthesis application where this compound derivatives contribute to the development of compounds with potential use in materials science and catalysis (Korkut, Avcıata, & Şener, 2011).
Selvakumar et al. (2001) presented a novel method using dimethyl malonate as a one-carbon source for introducing various carbon substituents onto aromatic nitro compounds. This methodology is significant for the synthesis of complex organic molecules, offering a versatile tool for organic chemists (Selvakumar, Reddy, Kumar, & Iqbal, 2001).
特性
IUPAC Name |
dimethyl 2-(2-chloro-4-nitrophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVWJFVXCSQZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2741815.png)
![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-butan-2-ylacetamide](/img/structure/B2741819.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2741821.png)


